

# A Head-to-Head Comparison of JNJ-39758979 with Other Anti-Pruritic Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-39758979 |           |
| Cat. No.:            | B1673020     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel histamine H4 receptor (H4R) antagonist, **JNJ-39758979**, with other established anti-pruritic agents. The information presented is supported by preclinical and clinical experimental data to aid in the evaluation of its therapeutic potential.

#### Introduction to JNJ-39758979

**JNJ-39758979** is a selective and orally active antagonist of the histamine H4 receptor.[1] This receptor is a key player in inflammatory processes and is implicated in the pathogenesis of pruritus, particularly in allergic conditions.[1][2] By blocking the H4 receptor, **JNJ-39758979** modulates histamine-induced signaling pathways, leading to anti-inflammatory and anti-pruritic effects.[1][3] Preclinical studies have demonstrated its efficacy in various models of asthma and dermatitis.[1][2]

## Mechanism of Action: H4 Receptor Antagonism

Histamine, a well-known mediator of allergic responses and itch, exerts its effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R). While H1 receptor antagonists are widely used to treat pruritus, their efficacy can be limited in certain conditions. The histamine H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T-cells, and its activation is linked to inflammatory cell chemotaxis and



cytokine release. **JNJ-39758979** acts by selectively blocking the H4 receptor, thereby inhibiting the downstream signaling cascades that contribute to inflammation and the sensation of itch.

#### Mechanism of Action of JNJ-39758979





Click to download full resolution via product page

Mechanism of Action of JNJ-39758979

## **Head-to-Head Comparison Data**

The following tables summarize the available quantitative data from preclinical and clinical studies comparing **JNJ-39758979** with other anti-pruritic agents.

## Table 1: Clinical Trial - Histamine-Induced Pruritus in Healthy Volunteers



| Treatment<br>(Single Oral<br>Dose) | N  | Primary<br>Efficacy<br>Endpoint                                                   | Result (Mean Reduction in AUC of Pruritus Score vs. Placebo) | p-value                          | Reference |
|------------------------------------|----|-----------------------------------------------------------------------------------|--------------------------------------------------------------|----------------------------------|-----------|
| JNJ-<br>39758979<br>(600 mg)       | 23 | Area Under the Curve (AUC) of pruritus score (0-10 min post- histamine challenge) | Significant<br>reduction at<br>2h and 6h                     | p=0.0248<br>(2h)p=0.0060<br>(6h) | [4][5]    |
| Cetirizine (10<br>mg)              | 23 | Area Under the Curve (AUC) of pruritus score (0-10 min post- histamine challenge) | Significant<br>reduction at<br>6h                            | p=0.0417<br>(6h)                 | [4][5]    |
| Placebo                            | 23 | Area Under the Curve (AUC) of pruritus score (0-10 min post- histamine challenge) | -                                                            | -                                | [4][5]    |

Table 2: Phase 2a Clinical Trial - Atopic Dermatitis in Japanese Adults



| Treatment<br>(Once Daily<br>for 6<br>Weeks) | N  | Primary<br>Efficacy<br>Endpoint                                 | Patient-<br>Reported<br>Pruritus<br>Outcomes<br>(Secondary<br>Endpoints)                                                                                                                     | Key<br>Adverse<br>Events             | Reference |
|---------------------------------------------|----|-----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|-----------|
| JNJ-<br>39758979<br>(300 mg)                | 29 | Week-6<br>Eczema Area<br>and Severity<br>Index (EASI)<br>scores | Nominally significant improvement s across Pruritus Categorical Response Scale (PCRS), Pruritus Numeric Rating Scales (PNRS), and Subject's Global Impressions of Change in Pruritus (SGICP) | 2 cases of<br>serious<br>neutropenia | [6]       |
| JNJ-<br>39758979<br>(100 mg)                | 30 | Week-6 Eczema Area and Severity Index (EASI) scores             | Numerical improvement s in pruritus scores                                                                                                                                                   | -                                    | [6]       |
| Placebo                                     | 29 | Week-6 Eczema Area and Severity Index (EASI) scores             | -                                                                                                                                                                                            | -                                    | [6]       |



Note: The Phase 2a study was stopped early for safety reasons, and the primary endpoint was not met. However, patient-reported outcomes suggested a potential benefit in reducing pruritus. [6]

## **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are provided below.

## **Histamine-Induced Pruritus in Healthy Volunteers**

Objective: To evaluate the efficacy of a single oral dose of **JNJ-39758979** in reducing histamine-induced pruritus.

Study Design: A randomized, double-blind, placebo- and active-controlled, three-period crossover study.

Participants: Healthy adult volunteers.

#### Procedure:

- Baseline Histamine Challenge: On day -1, a baseline histamine challenge is performed by intradermal injection of histamine into the forearm.
- Treatment Administration: On day 1, subjects receive a single oral dose of JNJ-39758979 (600 mg), cetirizine (10 mg), or placebo.
- Post-Dose Histamine Challenge: The histamine challenge is repeated at 2 hours and 6 hours post-dose on day 1.
- Pruritus Assessment: Subjects rate the intensity of their itch on a visual analog scale (VAS) or a numerical rating scale (NRS) continuously or at frequent intervals for a set period (e.g., 10 minutes) after each histamine injection.
- Washout Period: A washout period of at least 22 days separates the three treatment periods.
- Data Analysis: The primary efficacy endpoint is the area under the curve (AUC) of the pruritus scores.



#### Experimental Workflow: Histamine-Induced Pruritus Model



Click to download full resolution via product page

Histamine-Induced Pruritus Workflow





## Picryl Chloride (PiCl)-Induced Allergic Dermatitis in Mice

Objective: To evaluate the anti-inflammatory and anti-pruritic effects of a test compound in a model of allergic contact dermatitis.

Study Design: A preclinical in vivo study in mice.

Animals: NC/Nga mice, which are genetically predisposed to develop atopic dermatitis-like skin lesions.

#### Procedure:

- Sensitization: Mice are sensitized by applying a solution of picryl chloride (PiCl) to the shaved abdomen and footpads.
- Challenge: After a set period (e.g., 7 days), a lower concentration of PiCl is applied to the ears to elicit an inflammatory response. This challenge can be repeated to induce chronic dermatitis.
- Treatment: The test compound (e.g., JNJ-39758979) is administered orally or topically before and/or after the challenge.
- Assessment of Inflammation: Ear thickness is measured at various time points after the challenge as an indicator of inflammation.
- Assessment of Pruritus: Scratching behavior is observed and quantified by counting the number of scratches over a defined period.
- Histological Analysis: At the end of the study, ear tissue is collected for histological examination to assess inflammatory cell infiltration.
- Cytokine Analysis: Levels of inflammatory cytokines in the ear tissue can be measured using techniques such as ELISA or qPCR.

## Compound 48/80-Induced Scratching in Mice

Objective: To evaluate the anti-pruritic effect of a test compound in a model of non-immunologic mast cell degranulation.



Study Design: A preclinical in vivo study in mice.

Animals: Standard laboratory mice (e.g., BALB/c or ICR).

#### Procedure:

- Acclimation: Mice are placed in individual observation chambers to acclimate for a period before the experiment.
- Treatment: The test compound is administered (e.g., orally or intraperitoneally) at a set time before the challenge.
- Challenge: A solution of Compound 48/80 is injected intradermally into the rostral back or nape of the neck.
- Pruritus Assessment: Immediately after the injection, the number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

#### **Discussion and Conclusion**

The available data indicates that **JNJ-39758979**, a selective histamine H4 receptor antagonist, demonstrates efficacy in reducing histamine-induced pruritus in humans.[4][5] A head-to-head clinical trial showed that **JNJ-39758979** provided a significant reduction in itch scores compared to placebo, with an efficacy profile that differs from the H1 antagonist cetirizine.[4][5] Specifically, **JNJ-39758979** showed a significant effect at both 2 and 6 hours post-dose, while cetirizine's significant effect was observed at 6 hours.[4][5]

In a Phase 2a study in patients with atopic dermatitis, while the primary endpoint for skin inflammation was not met, patient-reported outcomes for pruritus showed a trend towards improvement with **JNJ-39758979** treatment.[6] However, the development of **JNJ-39758979** was halted due to safety concerns (neutropenia), which were considered likely to be an off-target effect.[6]

Preclinical studies in various animal models of pruritus and inflammation further support the potential of H4 receptor antagonism as a therapeutic strategy.[1][3] These studies suggest that



H4R antagonists may be superior to traditional H1 antihistamines in certain models of allergic pruritus.

Direct comparative data for **JNJ-39758979** against other classes of anti-pruritic agents such as corticosteroids, gabapentinoids, and opioid receptor antagonists is currently lacking in the public domain. Further research would be necessary to fully elucidate the comparative efficacy and safety profile of H4 receptor antagonists in relation to these other established treatments for pruritus.

In conclusion, **JNJ-39758979** represents a novel mechanism of action for the treatment of pruritus. While its clinical development was discontinued, the data generated provides a strong rationale for the continued exploration of selective H4 receptor antagonists as a promising therapeutic avenue for pruritic conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histamine H4 receptor: from orphan to the clinic PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histamine H<sub>4</sub> receptor antagonist, JNJ 39758979, is effective in reducing histamineinduced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of JNJ-39758979 with Other Anti-Pruritic Agents]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1673020#head-to-head-comparison-of-jnj-39758979-with-other-anti-pruritic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com